sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate
CAS No.: 2137970-32-0
Cat. No.: VC7626644
Molecular Formula: C5H6N3NaO2
Molecular Weight: 163.112
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2137970-32-0 |
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Molecular Formula | C5H6N3NaO2 |
Molecular Weight | 163.112 |
IUPAC Name | sodium;2-(2-methyl-1,2,4-triazol-3-yl)acetate |
Standard InChI | InChI=1S/C5H7N3O2.Na/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Standard InChI Key | AMDUBBWZNNOUPG-UHFFFAOYSA-M |
SMILES | CN1C(=NC=N1)CC(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1-methyl-1H-1,2,4-triazole ring substituted at the 5-position with an acetate group, neutralized by a sodium ion. The IUPAC name, sodium;2-(2-methyl-1,2,4-triazol-3-yl)acetate, reflects this arrangement. Key structural identifiers include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 163.112 g/mol |
SMILES | CN1C(=NC=N1)CC(=O)[O-].[Na+] |
InChI Key | AMDUBBWZNNOUPG-UHFFFAOYSA-M |
Solubility | High water solubility (exact data unavailable) |
The sodium counterion significantly improves aqueous solubility compared to the free acid form, facilitating its use in biological assays.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves a nucleophilic substitution reaction between 1-methyl-1H-1,2,4-triazole and chloroacetic acid in the presence of sodium hydroxide:
This method yields the sodium salt directly, avoiding the need for post-synthesis neutralization.
Alternative Synthetic Pathways
Patent CN113651762A discloses a multi-step approach for analogous triazole carboxylates :
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Methylation: Reaction of 1,2,4-triazole with chloromethane.
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Lithiation and Functionalization: Treatment with n-butyllithium or lithium diisopropylamide (LDA) followed by dibromomethane or trimethylchlorosilane.
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Carboxylation: Introduction of a carboxylic acid group via carbon dioxide.
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Esterification: Conversion to methyl esters using methanol and thionyl chloride.
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Debromination/Desilylation: Catalytic hydrogenation or zinc-mediated reduction.
While this method is more complex, it offers flexibility in modifying the triazole scaffold for structure-activity studies .
Industrial Manufacturing
Continuous-flow reactors are preferred for large-scale production due to superior control over reaction parameters (temperature, residence time) and higher yields compared to batch processes.
Biological Activity and Mechanisms
Antimicrobial Effects
Triazole derivatives are renowned for their antifungal and antibacterial activity, often targeting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate’s mechanism likely involves similar enzyme inhibition, disrupting microbial cell membrane integrity.
Stress-Protective Properties
In rodent models, triazole analogs exhibit anti-stress and adaptogenic effects, potentially modulating hypothalamic-pituitary-adrenal (HPA) axis activity or oxidative stress pathways .
Pharmacokinetics and Metabolism
Absorption and Distribution
A pharmacokinetic study on sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (ASP), a related compound, revealed an oral bioavailability characterized by:
Though ASP differs in substituents, these data suggest triazole carboxylates generally exhibit moderate bioavailability and prolonged systemic exposure.
Metabolic Pathways
Phase II biotransformation pathways predicted for ASP include :
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O-Glucuronidation: Conjugation of the acetate group.
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S-Methylation: Formation of thioesters.
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Glycine Conjugation: Detoxification of carboxylic acids.
These pathways likely apply to sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate, necessitating further metabolomics studies.
Applications in Medicine and Agriculture
Therapeutic Uses
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Antifungal Agents: Potential alternative to fluconazole-resistant strains.
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Chemotherapy Adjuvants: Synergistic effects with DNA-intercalating drugs.
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Neuroprotective Agents: Mitigation of oxidative stress in neurodegenerative diseases .
Agricultural Applications
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Fungicides: Control of phytopathogens like Fusarium spp.
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Plant Growth Regulators: Enhanced stress tolerance in crops.
Research Gaps and Future Directions
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Pharmacokinetic Profiling: Species-specific absorption and excretion studies.
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Mechanistic Elucidation: Target identification via proteomics or crystallography.
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Formulation Optimization: Nanoencapsulation for improved biodistribution.
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Ecotoxicity Assessments: Environmental impact of agricultural use .
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